Cycloheptyl 4-(2-ethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
Cycloheptyl 4-(2-ethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that combines a cycloheptyl group, an ethoxyphenyl group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl 4-(2-ethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps, including the formation of the tetrahydropyridine ring and the introduction of the cycloheptyl and ethoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl 4-(2-ethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions, such as:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Acetone, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Cycloheptyl 4-(2-ethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Cycloheptyl 4-(2-ethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Cycloheptyl 4-(2-ethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate include:
- Cyclohexyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- N-cycloheptyl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C22H29NO4 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
cycloheptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C22H29NO4/c1-3-26-19-13-9-8-12-17(19)18-14-20(24)23-15(2)21(18)22(25)27-16-10-6-4-5-7-11-16/h8-9,12-13,16,18H,3-7,10-11,14H2,1-2H3,(H,23,24) |
InChI Key |
AZDJXFPRUIACBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)NC(=C2C(=O)OC3CCCCCC3)C |
Origin of Product |
United States |
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